![molecular formula C20H20N2O2 B249043 N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide, also known as RWJ-445167, is a novel small molecule antagonist of the chemokine receptor CXCR3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.
Wirkmechanismus
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide exerts its effects by selectively blocking the CXCR3 receptor, which is involved in the recruitment of immune cells to the site of inflammation. By blocking this receptor, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide inhibits the migration of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
Studies have shown that N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has significant anti-inflammatory effects in various animal models of inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to reduce the infiltration of immune cells into the inflamed tissue, leading to a reduction in tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has several advantages as a research tool. It is a highly selective CXCR3 antagonist, which allows for the specific targeting of this receptor. Additionally, it has been shown to be effective in various animal models of inflammatory diseases, making it a useful tool for studying the mechanisms of inflammation. However, there are also some limitations to using N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of more potent and selective CXCR3 antagonists. Additionally, there is a need for further research on the safety and efficacy of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in humans. Finally, there is a potential for the use of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other anti-inflammatory agents to achieve a synergistic effect.
Synthesemethoden
The synthesis of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide involves the reaction of 2-naphthol with 2-bromoethyl pyridine, followed by N-methylation and acetylation. The final product is obtained through purification using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential applications in various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the migration of T cells and other immune cells to the site of inflammation, thereby reducing inflammation and tissue damage.
Eigenschaften
Produktname |
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide |
---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-methyl-2-naphthalen-2-yloxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-11-18-8-4-5-12-21-18)20(23)15-24-19-10-9-16-6-2-3-7-17(16)14-19/h2-10,12,14H,11,13,15H2,1H3 |
InChI-Schlüssel |
ABZZRCRUPDMWLV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.